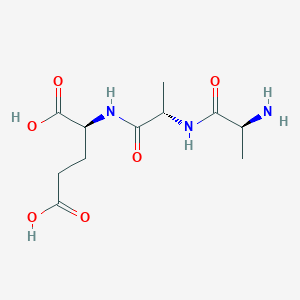
L-Glutamic acid, L-alanyl-L-alanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid, L-alanyl-L-alanyl- is a dipeptide composed of L-glutamic acid and two L-alanine molecules. This compound is known for its high solubility, stability, and bioavailability, making it a valuable component in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-alanyl-L-alanyl- typically involves the use of amino acid ester acyltransferase enzymes. One common method involves the use of immobilized Escherichia coli expressing this enzyme, which facilitates the continuous production of the dipeptide . The reaction conditions often include maintaining a temperature range of 20-35°C and a pH range of 8.0-9.0 .
Industrial Production Methods
Industrial production of L-Glutamic acid, L-alanyl-L-alanyl- can be achieved through biotechnological processes. Metabolic engineering of Escherichia coli has been employed to enhance the production efficiency. This involves over-expressing specific enzymes and inactivating certain peptidases to increase the yield . Additionally, the use of calcium alginate beads as an entrapment carrier for immobilized cells has been found to improve stability and productivity .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid, L-alanyl-L-alanyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of L-Glutamic acid, L-alanyl-L-alanyl-, which can have different functional properties and applications .
Applications De Recherche Scientifique
L-Glutamic acid, L-alanyl-L-alanyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of L-Glutamic acid, L-alanyl-L-alanyl- involves its breakdown into its constituent amino acids, which then participate in various metabolic pathways. The compound enhances protein synthesis, supports immune function, and maintains intestinal health . It also acts on molecular targets such as glutamine synthetase and various transport systems to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide composed of alanine and glutamine, known for its stability and solubility.
L-Glutamine: A single amino acid that plays a crucial role in various metabolic processes.
Uniqueness
L-Glutamic acid, L-alanyl-L-alanyl- stands out due to its combination of L-glutamic acid and two L-alanine molecules, which provides unique properties such as enhanced stability and bioavailability compared to other similar compounds .
Propriétés
Numéro CAS |
398149-00-3 |
|---|---|
Formule moléculaire |
C11H19N3O6 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H19N3O6/c1-5(12)9(17)13-6(2)10(18)14-7(11(19)20)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,17)(H,14,18)(H,15,16)(H,19,20)/t5-,6-,7-/m0/s1 |
Clé InChI |
YLTKNGYYPIWKHZ-ACZMJKKPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
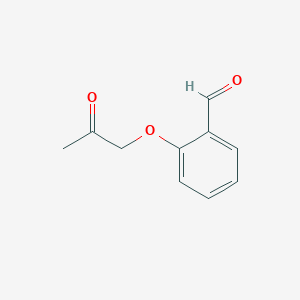
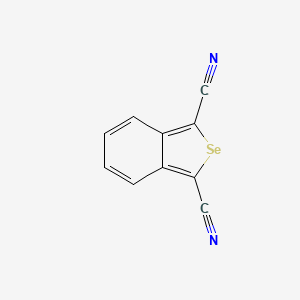
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
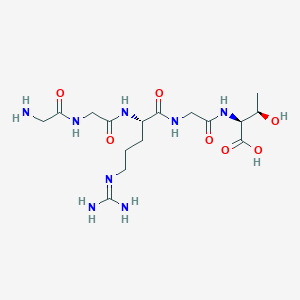
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
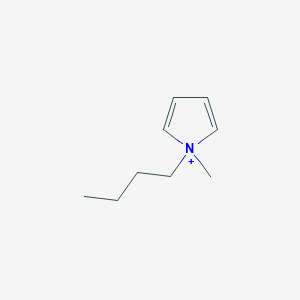
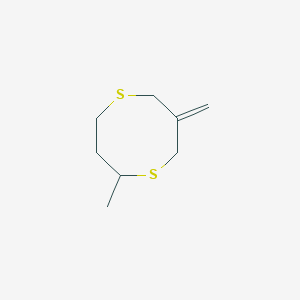
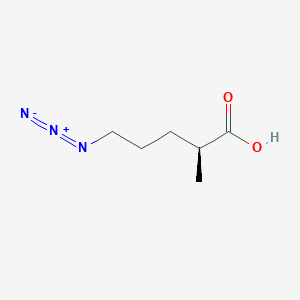
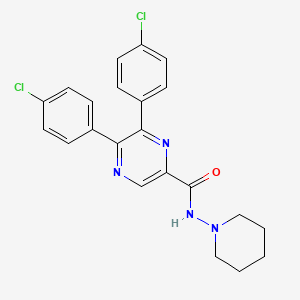


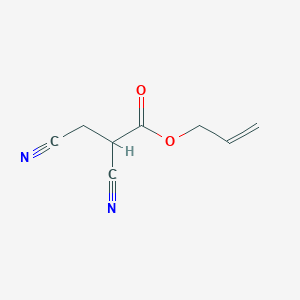
![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
